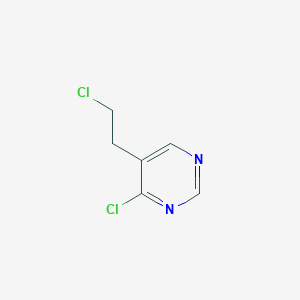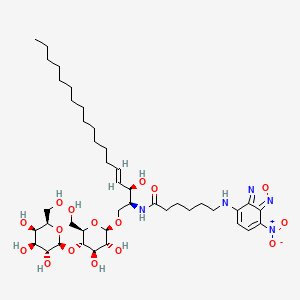
4-butoxy-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Identification and Characterization of Impurities
- Research has identified and isolated unknown impurities in drug batches, such as Repaglinide, a medication used to treat diabetes. The study utilized advanced techniques like ultra-performance liquid chromatography and mass spectrometry for structural characterization. This approach underscores the importance of purity analysis in pharmaceuticals, which could extend to compounds like "4-butoxy-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide" for ensuring drug safety and efficacy (Prasad Kancherla et al., 2018).
Synthesis and Bioactivity of Piperidine Derivatives
- Piperidine derivatives have been synthesized and evaluated for various biological activities, including anti-acetylcholinesterase activity, which plays a significant role in treating disorders like Alzheimer's disease. This highlights the potential for synthesizing and exploring the biological applications of "this compound" in neurodegenerative disease research (H. Sugimoto et al., 1990).
Antipsychotic Potential of Benzamide Derivatives
- Studies on benzamide derivatives possessing potent dopamine and serotonin receptor properties suggest their potential as antipsychotics. This research avenue might be relevant for "this compound," considering its structural similarities to the compounds evaluated for their pharmacological profiles in treating psychiatric disorders (Mingshuo Xu et al., 2019).
Material Synthesis and Polymer Research
- The synthesis of novel compounds and polymers based on piperidine and benzamide frameworks can lead to materials with unique properties, such as high thermal stability and solubility in polar solvents. These findings provide a foundation for investigating "this compound" in the development of new materials or coatings with specialized applications (S. Hsiao et al., 2000).
Metabolism and Pharmacokinetics Studies
- Understanding the metabolism and disposition of therapeutic compounds is crucial for drug development. Studies on orexin receptor antagonists, for instance, detail the metabolism pathways, disposition, and potential therapeutic applications for insomnia treatment. Similar pharmacokinetic and metabolism studies could be pivotal for assessing the safety and efficacy of "this compound" in clinical settings (C. Renzulli et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-butoxy-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-2-3-15-29-21-8-6-19(7-9-21)23(28)26-17-18-10-13-27(14-11-18)22-20(16-24)5-4-12-25-22/h4-9,12,18H,2-3,10-11,13-15,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFBOEVUOGKLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/no-structure.png)
![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)
![tert-butyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2575328.png)

![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)
![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)





![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2575343.png)
